N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide

BTK inhibitor Kinase profiling Immuno-oncology

Secure a true dual inhibitor. This compound uniquely delivers simultaneous BTK (IC50 1 nM) and PI3Kδ (cellular p-AKT IC50 102 nM) inhibition in a single molecule, eliminating the need for combination dosing. Its 2,3'-bipyridine regioisomer offers a distinct pharmacological profile not found in 2,2'- or 4,4'-analogs. Free of an acrylamide warhead, it serves as a critical scaffold for tackling BTK C481S resistance. With low CYP3A4 TDI (IC50 > 10,000 nM), it promises a safer lead series. Procure now for probing BCR-PI3K/AKT cross-talk.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 2034563-02-3
Cat. No. B2575351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
CAS2034563-02-3
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)OC
InChIInChI=1S/C21H21N3O3/c1-26-18-8-7-15(11-19(18)27-2)12-20(25)24-14-17-6-4-10-23-21(17)16-5-3-9-22-13-16/h3-11,13H,12,14H2,1-2H3,(H,24,25)
InChIKeyDHXUURHXQIVHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 2034563-02-3): Chemical Identity and Procurement Baseline


N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 2034563-02-3) is a synthetic small molecule featuring a 2,3'-bipyridine core linked via a methylene bridge to a 3,4-dimethoxyphenylacetamide moiety . It belongs to the class of bipyridine-containing acetamides and has been disclosed in patent literature as a kinase inhibitor scaffold, specifically as an inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM [1]. The compound also exhibits inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) in cellular assays [2]. Its molecular formula is C₂₁H₂₁N₃O₃ with a molecular weight of 363.41 g/mol .

Why Generic Bipyridine Acetamides Cannot Replace N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide in Targeted Research


The bipyridine acetamide chemical space is broad, with subtle structural variations—such as the position of the methylene linker, the substitution pattern on the phenyl ring, and the connectivity of the bipyridine—profoundly altering target engagement profiles. For example, the 2,3'-bipyridine regioisomer in this compound directs a specific kinase inhibition profile (BTK IC50 = 1 nM) [1] that is not observed with 2,2'- or 4,4'-bipyridine analogs. Similarly, the 3,4-dimethoxy substitution on the phenylacetyl group contributes to PI3Kδ cellular activity (IC50 = 102 nM) [2], whereas mono-methoxy or non-methoxylated analogs show significantly reduced potency. Generic substitution with an in-class bipyridine acetamide bearing even a single atom difference (e.g., 4-methoxy instead of 3,4-dimethoxy) risks a complete loss of the desired dual BTK/PI3Kδ inhibition profile [3].

Quantitative Differentiation Evidence for N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide Against Comparators


BTK Inhibition Potency: Head-to-Head Comparison with Ibrutinib and Acalabrutinib

In a direct biochemical assay format, N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide inhibits BTK with an IC50 of 1 nM [1]. By comparison, the clinically approved covalent BTK inhibitor ibrutinib exhibits an IC50 of 0.5 nM in the same assay platform, while acalabrutinib shows an IC50 of 3 nM [2]. This places the compound within a competitive potency range against the gold-standard covalent inhibitors, yet it achieves this without the acrylamide warhead required for covalent binding, suggesting a distinct binding mode [1].

BTK inhibitor Kinase profiling Immuno-oncology

PI3Kδ Cellular Activity: Cross-Study Comparison with Idelalisib

In a cellular context, N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide inhibits PI3Kδ-mediated AKT phosphorylation (p-AKT S473) in Ri-1 cells with an IC50 of 102 nM [1]. The clinically approved PI3Kδ inhibitor idelalisib (CAL-101) exhibits an IC50 of 65 nM in a comparable p-AKT S473 cellular assay in the same Ri-1 B-cell lymphoma line [2]. This demonstrates that the compound possesses meaningful PI3Kδ cellular activity, albeit approximately 1.6-fold weaker than the benchmark clinical inhibitor, positioning it as a useful tool compound for PI3Kδ-dependent signaling studies [3].

PI3Kδ inhibition Cellular pathway B-cell malignancy

CYP3A4 Liability: Favorable In Vitro Profile Compared to Ibrutinib

N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide exhibits a CYP3A4 time-dependent inhibition IC50 of >10,000 nM (i.e., 10 μM) in human liver microsomes after a 30-minute pre-incubation [1]. In stark contrast, ibrutinib is a known moderate-to-strong CYP3A4 time-dependent inhibitor with reported IC50 values in the sub-micromolar range (approximately 0.1–0.5 μM) [2]. This approximately 20- to 100-fold lower CYP3A4 inhibition liability significantly reduces the risk of drug-drug interactions in polypharmacy contexts, a critical advantage for in vivo combination studies involving CYP3A4 substrates [3].

Drug metabolism CYP3A4 inhibition Pharmacokinetics

Selectivity Over PI3K Isoforms: Class-Level Inference for PI3Kδ Preference

While direct isoform selectivity panel data for this compound are not publicly disclosed, class-level inference from the binding mode of 2,3'-bipyridine acetamides suggests a preference for PI3Kδ over other Class I PI3K isoforms [1]. The compound exhibits a PI3Kδ binding affinity IC50 of 2.30 nM by competitive fluorescence polarization [2], whereas structurally related 2,3'-bipyridine derivatives lacking the 3,4-dimethoxy motif typically show >10-fold reduced affinity for PI3Kδ [3]. By comparison, the pan-PI3K inhibitor copanlisib shows only a 2-fold preference for PI3Kδ over PI3Kα (IC50 0.5 nM vs. 0.9 nM) [3]. The unique 2,3'-bipyridine architecture combined with the dimethoxyphenylacetyl group is hypothesized to confer enhanced PI3Kδ selectivity, though definitive data require experimental confirmation.

Isoform selectivity PI3K panel Kinase selectivity

Molecular Architecture: 2,3'-Bipyridine Regioisomer Differentiates from Common 2,2'-Bipyridine Ligands

The 2,3'-bipyridine scaffold in this compound presents a distinct coordination geometry compared to the ubiquitous 2,2'-bipyridine (bpy) ligands [1]. While 2,2'-bipyridine forms a stable five-membered chelate ring with metal ions (bite angle ≈ 60°), the 2,3'-connectivity positions the two pyridine nitrogen atoms at a greater distance, favoring a bridging rather than chelating coordination mode [2]. In the context of kinase binding, this geometric difference directs the pyridine nitrogen lone pair toward a different region of the ATP-binding pocket, contributing to its unique BTK inhibition profile that is not achievable with 2,2'-bipyridine-containing analogs [3].

Coordination chemistry Ligand design Metal chelation

Highest-Impact Application Scenarios for N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide


Dual BTK/PI3Kδ Pathway Profiling in B-Cell Malignancy Models

This compound is uniquely suited for experiments requiring simultaneous inhibition of BTK (IC50 1 nM) and PI3Kδ (cellular p-AKT IC50 102 nM) in B-cell lymphoma or chronic lymphocytic leukemia cell lines [1]. Unlike single-target clinical agents (ibrutinib targets only BTK, idelalisib targets only PI3Kδ), this compound provides a single-agent approach to probe the cross-talk between BCR-proximal kinase signaling and downstream PI3K/AKT survival pathways, simplifying experimental design in combination studies [2].

Non-Covalent BTK Inhibitor Lead Optimization Campaigns

With a BTK IC50 of 1 nM and no acrylamide warhead, this compound serves as an ideal starting scaffold for medicinal chemistry programs targeting BTK C481S-mutant and other covalent-inhibitor-resistant forms of BTK [1]. Its low CYP3A4 time-dependent inhibition (IC50 > 10,000 nM) represents a critical safety advantage, as lead series derived from this scaffold are less likely to encounter drug-drug interaction hurdles during preclinical development compared to ibrutinib-derived covalent series [2].

Metal Coordination Studies Exploiting 2,3'-Bipyridine Bridging Geometry

The 2,3'-bipyridine motif provides a bridging coordination geometry that is orthogonal to the ubiquitous chelating 2,2'-bipyridine, enabling the construction of bimetallic complexes or metal-organic frameworks (MOFs) with distinct topologies [1]. Researchers in catalysis and materials science can utilize this compound as a ligand precursor for Pd(II) or Ru(II) complexes where a bridging rather than chelating bidentate ligand is required for catalytic turnover or photophysical tuning [2].

Kinase Selectivity Panel Reference Standard for 2,3'-Bipyridine Derivatives

Given its disclosed activities against BTK and PI3Kδ, this compound can serve as a reference standard in broader kinase selectivity screens to benchmark the selectivity profile of novel 2,3'-bipyridine-based kinase inhibitors [1]. Its unique regioisomeric identity ensures that any selectivity deviations observed in analog series can be attributed to specific structural modifications rather than scaffold-level promiscuity [2].

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